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molecular formula C6H10N2O2 B076922 2-cyano-N-(2-methoxyethyl)acetamide CAS No. 15029-44-4

2-cyano-N-(2-methoxyethyl)acetamide

Cat. No. B076922
M. Wt: 142.16 g/mol
InChI Key: ADWODNNWVUWKOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07691854B2

Procedure details

0.5 g (4.42 mmol) Ethyl cyanoacetate and 0.37 g (4.86 mmol) 2-methoxyethylamine are dissolved in 10 ml ethanol and stirred at reflux overnight. After cooling down to room temperature, the solvent is removed in vacuo and the product is crystallised from ethanol/diethylether.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.37 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([CH2:3][C:4]([O:6]CC)=O)#[N:2].[CH3:9][O:10][CH2:11][CH2:12][NH2:13]>C(O)C>[C:1]([CH2:3][C:4]([NH:13][CH2:12][CH2:11][O:10][CH3:9])=[O:6])#[N:2]

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
C(#N)CC(=O)OCC
Name
Quantity
0.37 g
Type
reactant
Smiles
COCCN
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
the solvent is removed in vacuo
CUSTOM
Type
CUSTOM
Details
the product is crystallised from ethanol/diethylether

Outcomes

Product
Name
Type
Smiles
C(#N)CC(=O)NCCOC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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